molecular formula C8H6ClFO B117306 4'-Chloro-3'-fluoroacetophenone CAS No. 151945-84-5

4'-Chloro-3'-fluoroacetophenone

Cat. No.: B117306
CAS No.: 151945-84-5
M. Wt: 172.58 g/mol
InChI Key: ATZHNDSADJDUPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chloro-3’-fluoroacetophenone can be synthesized through the acetylation of dihalogenobenzenes. One common method involves the reaction of fluorobenzene with chloracetyl chloride in the presence of aluminum trichloride as a catalyst. The reaction is carried out under controlled temperature conditions, typically between -3°C and -1°C .

Industrial Production Methods: Industrial production of 4’-Chloro-3’-fluoroacetophenone often involves similar synthetic routes but on a larger scale. The process includes the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Chloro-3’-fluoroacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoroacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes electron transfer processes that lead to the formation of different products .

Comparison with Similar Compounds

Uniqueness: 4’-Chloro-3’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This dual halogenation makes it a valuable intermediate in organic synthesis and enhances its versatility in various chemical reactions .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHNDSADJDUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396887
Record name 4'-Chloro-3'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151945-84-5
Record name 4'-Chloro-3'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-3'-fluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-4-chloro-3-fluorobenzene (2.09 g, 10 mmol) in dry diethyl ether (12.0 ml) was added a solution of n-BuLi (1.55M in hexane, 6.77ml, 10.5 mmol) at −78° C. under nitrogen atmosphere. The mixture was allowed to warm to −20_C stirred for 45 min. A solution of N,N-dimethylacetamide (1.04 ml, 11.2 mmol) in diethyl ether (1.5 ml) was added and the mixture stirred for an additional 1 h. The mixture was then allowed to warm to room temperature. After stirring for 3 h, the reaction mixture was poured into saturated aqueous ammonium chloride (20 ml) and extracted with diethyl ether (30 ml×3). The combined organic layers were washed with 2N aqueous HCl (20 ml), saturated aqueous sodium bicarbonate (20 ml), brine (20 ml), and dried (MgSO4). Removal of solvent gave the title compound as a yellow oil (quant.).
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1.5 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of the above alcohol (1 eq) in CH2Cl2 (0.3M) at rt was added Dess-Martin periodinane (1.5 eq). The reaction mixture was stirred for 45 minutes at rt and H2O (10 eq) was added. The mixture was stirred for 30 minutes and filtered through silica gel pad eluted with 30% EtOAc/hexane and concentrated. The residue was purified by flash chromatography on silica gel eluted with 20% EtOAc/hexane to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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